1-Methoxy-2-indolinone

Overview

Description

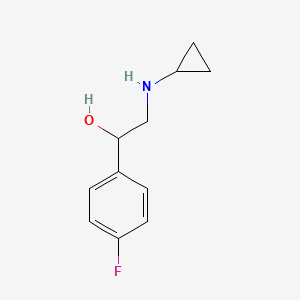

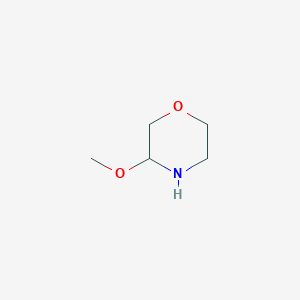

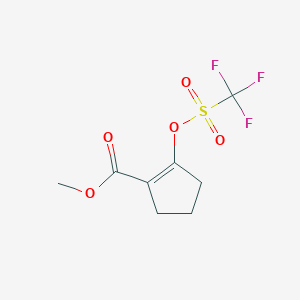

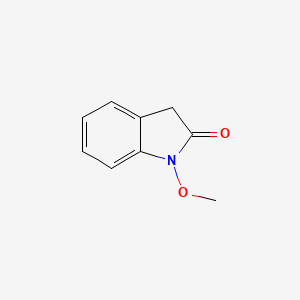

1-Methoxy-2-indolinone is a chemical compound with the empirical formula C9H9NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in the field of organic chemistry . One common method involves the Fischer indole synthesis, which uses methanesulfonic acid (MsOH) under reflux in methanol . Another method involves the Knoevenagel reaction, which involves the condensation of an aldehyde or a ketone with an active methylene compound .Molecular Structure Analysis

The molecular structure of this compound consists of a nine-membered ring with a methoxy group attached to one of the carbon atoms . The ring structure includes a nitrogen atom and a carbonyl group .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the Fischer indole synthesis to form tricyclic indoles . It can also undergo the Knoevenagel reaction to form adducts .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 164.20 . It has a refractive index of n20/D 1.548 (lit.) and a boiling point of 146-148 °C/11 mmHg (lit.) . Its density is 1.128 g/mL at 25 °C (lit.) .Scientific Research Applications

Antitumor Activity

1-Methoxy-2-indolinone and its derivatives exhibit significant antitumor activities. A study by Andreani et al. (2008) reported the synthesis of compounds with indole systems, which showed pronounced antitumor activity in human cell line screens, particularly the derivatives with pyridine. Their antitumor efficacy was confirmed through in vivo experiments such as the human tumor xenograft in mice (Andreani et al., 2008).

Additionally, Pandit et al. (2005) described 2-indolinone-containing compounds with anti-proliferative, anti-mitotic, and apoptosis-inducing activities. These compounds displayed potent cytotoxicity against human hormone-independent prostate and breast carcinoma cell lines (Pandit et al., 2005).

Chemotherapeutic Potential

The therapeutic applications of 2-indolinone derivatives for cancer treatment have been extensively explored. Leoni et al. (2016) reviewed patents on 2-indolinone derivatives with potential clinical application as chemotherapeutic agents. Their research indicates that 2-indolinone-based compounds have shown preclinical efficacy and hold promise for future clinical applications (Leoni et al., 2016).

Cardiotonic Activity

This compound derivatives have also been investigated for their cardiotonic activity. For instance, a study by Andreani et al. (1992) synthesized pyridylmethylene-2-indolinones and evaluated their pharmacological activity, finding significant cardiotonic effects in certain derivatives (Andreani et al., 1992).

Pharmaceutical Stability and Solubility

The stabilization of this compound in pharmaceutical formulations is an area of research interest. Kinoshita et al. (2003) studied the stabilization of amorphous 3-bis(4-Methoxyphenyl)methylene-2-indolinone in melt-adsorbed products with silicate compounds, enhancing the solubility and bioavailability of the drug (Kinoshita et al., 2003).

Cyclization Catalysis

The compound plays a role in cyclization reactions in organic synthesis. Smith and Bahzad (1996) highlighted the effects of inorganic solids on the product distribution from decomposition of diazo compounds, directing the synthesis of indolinones such as 5-methoxy-N-methylindolin-2-one (Smith & Bahzad, 1996).

Safety and Hazards

1-Methoxy-2-indolinone may be harmful if swallowed or inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives, including 1-Methoxy-2-indolinone, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which has led to increased interest in their synthesis and evaluation for various pharmacological activities .

properties

IUPAC Name |

1-methoxy-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQZZCLZJWDQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C(=O)CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminobenzo[d]isoxazole-4-carbonitrile](/img/structure/B3277284.png)